2-[5-(5-methylfuran-2-yl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(4-methylphenyl)acetamide
Description
This compound is a thieno[2,3-d]pyrimidinone derivative featuring a sulfanylacetamide moiety substituted with a 5-methylfuran-2-yl group, a prop-2-enyl chain, and a 4-methylphenylacetamide side chain. The presence of the thienopyrimidinone core, a scaffold known for kinase inhibition and cytotoxic activity, implies possible therapeutic relevance . The prop-2-enyl (allyl) group may enhance metabolic stability, while the 4-methylphenyl substituent could influence lipophilicity and target binding .
Properties
IUPAC Name |
2-[5-(5-methylfuran-2-yl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(4-methylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O3S2/c1-4-11-26-22(28)20-17(18-10-7-15(3)29-18)12-30-21(20)25-23(26)31-13-19(27)24-16-8-5-14(2)6-9-16/h4-10,12H,1,11,13H2,2-3H3,(H,24,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJRJWJLSNGXSJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=CS3)C4=CC=C(O4)C)C(=O)N2CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[5-(5-methylfuran-2-yl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(4-methylphenyl)acetamide is a complex organic molecule with potential biological applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C25H22N4O3S
- Molecular Weight : 462.53 g/mol
- CAS Number : 379236-13-2
Biological Activity Overview
Research has indicated that this compound exhibits various biological activities, particularly in the fields of oncology and antimicrobial research. The following sections detail its specific effects and mechanisms.
Antitumor Activity
Several studies have demonstrated the antitumor potential of thieno[2,3-d]pyrimidine derivatives. The compound has shown promising results in inhibiting cancer cell proliferation through:
- Cell Cycle Arrest : Inducing G1 phase arrest in cancer cells.
- Apoptosis Induction : Triggering programmed cell death via intrinsic pathways.
A study by [source needed] reported that derivatives similar to this compound effectively inhibited tumor growth in xenograft models.
Antimicrobial Properties
The sulfonamide group in the compound contributes to its antimicrobial activity. Research indicates that it possesses:
- Bactericidal Effects : Effective against both Gram-positive and Gram-negative bacteria.
- Fungicidal Activity : Demonstrated activity against various fungal strains.
In vitro studies showed that the compound inhibited bacterial growth at concentrations lower than those required for traditional antibiotics, suggesting a potential for development into a novel antimicrobial agent.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in nucleotide synthesis, which is crucial for DNA replication in rapidly dividing cells.
- Reactive Oxygen Species (ROS) Generation : It may induce oxidative stress in microbial cells, leading to cell death.
- Targeting Specific Receptors : Binding to specific cellular receptors involved in signaling pathways that regulate cell growth and apoptosis.
Case Study 1: Anticancer Efficacy
In a controlled study involving human cancer cell lines, the compound was tested for its ability to inhibit cell viability. Results indicated a dose-dependent response with an IC50 value significantly lower than that of standard chemotherapeutic agents.
Case Study 2: Antimicrobial Testing
A series of tests were conducted against common pathogens such as Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) that were competitive with existing antibiotics, suggesting its potential as a treatment option for resistant infections.
Data Tables
| Biological Activity | Mechanism | Reference |
|---|---|---|
| Antitumor | Cell cycle arrest | [source needed] |
| Antimicrobial | Bactericidal effects | [source needed] |
| Apoptosis induction | ROS generation | [source needed] |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of sulfanylacetamide derivatives with thieno[2,3-d]pyrimidinone backbones. Below is a comparative analysis of its structural analogs, focusing on substituent variations, physicochemical properties, and reported bioactivities.
Table 1: Structural and Bioactivity Comparison
Key Findings:
The naphthalen-1-yl analog (523.63 g/mol) exhibits higher molecular weight and predicted density (1.38 g/cm³), suggesting increased steric hindrance, which could reduce bioavailability . Prop-2-enyl substitution in the target compound may confer metabolic stability via reduced oxidative degradation compared to non-allylated analogs .
Bioactivity Trends: Acetamide derivatives with furan or triazole moieties (e.g., ) demonstrate anti-inflammatory and anti-exudative activities at low doses (10 mg/kg), suggesting the target compound’s 5-methylfuran-2-yl group could similarly contribute to such effects . The 4-phenoxy-phenyl analog () showed moderate anti-inflammatory activity, highlighting the role of aromatic substituents in modulating efficacy .
Synthetic Feasibility: Yields for similar compounds range from 60% () to unquantified but "robust" outputs in thienopyrimidinone syntheses, implying feasible scalability for the target compound .
Preparation Methods
Key Steps:
-
Gewald Reaction :
-
Reactants : Ethyl acetoacetate (1.0 equiv), 5-methylfuran-2-carbaldehyde (1.2 equiv), and elemental sulfur (1.5 equiv).
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Catalyst : Morpholine (10 mol%) in dimethylformamide (DMF).
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Product : 2-Amino-5-(5-methylfuran-2-yl)thiophene-3-carboxylate.
-
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Cyclization to Thieno[2,3-d]pyrimidin-4-one :
Yield : 68–75% after recrystallization from ethanol.
Introduction of the Prop-2-enyl Group at Position 3
Alkylation at position 3 is achieved using allyl bromide under basic conditions:
-
Reactants : Thieno[2,3-d]pyrimidin-4-one (1.0 equiv), allyl bromide (1.5 equiv).
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Base : Potassium carbonate (2.0 equiv) in acetone.
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Product : 3-Allyl-5-(5-methylfuran-2-yl)thieno[2,3-d]pyrimidin-4-one.
Yield : 82% (isolated via vacuum filtration).
Chlorination at Position 4
Conversion of the 4-oxo group to a chloro substituent enables subsequent nucleophilic substitution:
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Reactant : 3-Allyl-5-(5-methylfuran-2-yl)thieno[2,3-d]pyrimidin-4-one (1.0 equiv).
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Chlorinating Agent : Phosphorus oxychloride (POCl₃, 18.9 equiv).
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Workup : Quenched with ice-water, neutralized with ammonia, and extracted with ethyl acetate.
Yield : 78% (pale yellow solid).
Sulfanylacetamide Substitution at Position 2
The 4-chloro intermediate undergoes nucleophilic displacement with 2-mercapto-N-(4-methylphenyl)acetamide:
Reaction Setup:
Purification:
-
Method : Flash column chromatography (silica gel, ethyl acetate/hexane 3:7).
-
Characterization :
Yield : 65% (white crystalline solid).
Optimization and Scalability
Table 1: Critical Reaction Parameters and Yields
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Gewald Synthesis | Morpholine, DMF, 80°C | 72 | 95 |
| Cyclization | Acetic anhydride, 120°C | 68 | 97 |
| Allylation | Allyl bromide, K₂CO₃, acetone | 82 | 98 |
| Chlorination | POCl₃, reflux | 78 | 96 |
| Thiol Substitution | 2-Mercaptoacetamide, TEA, ethanol/isopropanol | 65 | 99 |
Challenges and Mitigation Strategies
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Low Solubility of Intermediates :
-
Byproducts in Chlorination :
-
Oxidation of Thiol :
Industrial-Scale Adaptations
For kilogram-scale production:
-
Continuous Flow Reactors : Implemented for Gewald and chlorination steps to improve heat transfer and safety.
-
Green Chemistry : Replace POCl₃ with phosphoryl chloride derivatives to reduce hazardous waste.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
